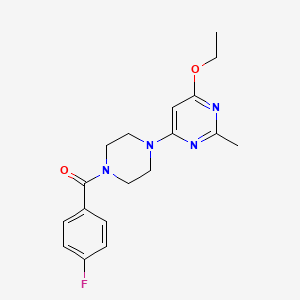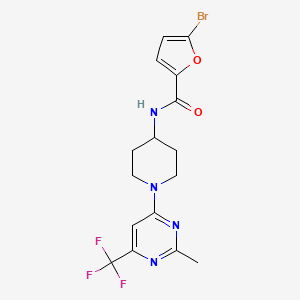
5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide
カタログ番号 B2862950
CAS番号:
2034260-28-9
分子量: 433.229
InChIキー: SPFGVYUYXGWIGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, a piperidine ring, a furan ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the piperidine ring could be formed through a cyclization reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding . The presence of the bromine atom could also significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction. The amide group could be hydrolyzed to form a carboxylic acid and an amine . The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The amide group could allow the compound to participate in hydrogen bonding, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Biological Activity
- Research has focused on synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the development of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the interest in creating compounds with high DNA affinity and significant in vitro activity against protozoal infections (Ismail et al., 2004).
- Another example is the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds for their anti-inflammatory and analgesic properties, showcasing the diverse therapeutic potential of furan-containing compounds (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Applications
- Compounds incorporating pyrimidine and furan rings have been investigated for their antimicrobial activities, such as novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase properties (Rahmouni et al., 2016).
- The antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines further exemplifies the potential of these compounds in addressing resistant microbial strains (Abdel-rahman et al., 2002).
Neuroinflammation Imaging
- A particularly notable application is in the development of PET imaging agents for tracking neuroinflammation. [11C]CPPC, a PET radiotracer specific for CSF1R, highlights the use of furan-carboxamide derivatives in noninvasively imaging reactive microglia and disease-associated neuroinflammation, offering valuable insights into neuropsychiatric disorders (Horti et al., 2019).
Analytical and Spectral Studies
- Furan ring-containing organic ligands have been synthesized and analyzed for their potential in forming transition metal complexes, underscoring their significance in coordination chemistry and potential applications in creating new materials and catalysts (Patel, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O2/c1-9-21-12(16(18,19)20)8-14(22-9)24-6-4-10(5-7-24)23-15(25)11-2-3-13(17)26-11/h2-3,8,10H,4-7H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGVYUYXGWIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(O3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

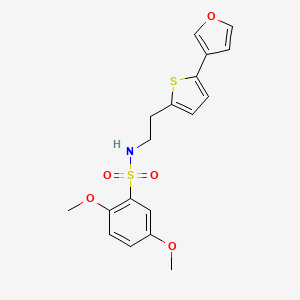
![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)
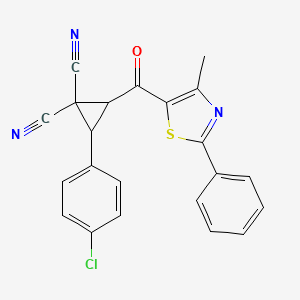
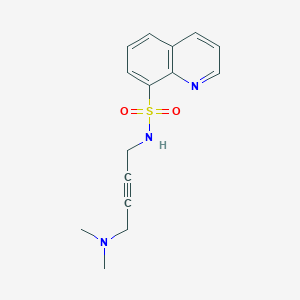
![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

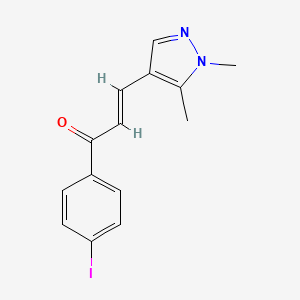
![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)
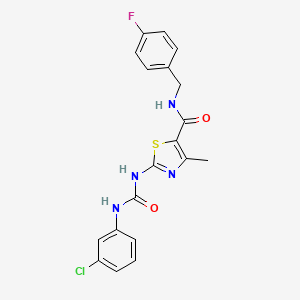

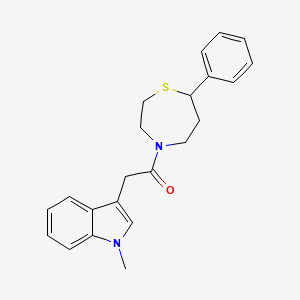
(C)C(C)(C)C](/img/structure/B2862888.png)
![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)
